1-benzyl-6-cyclopropyl-N-(2,5-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-6-CYCLOPROPYL-N~4~-(2,5-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2,5-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrazolopyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the benzyl, cyclopropyl, and dimethylphenyl groups through various organic reactions such as alkylation, acylation, and cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-6-CYCLOPROPYL-N~4~-(2,5-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-N~4~-(2,5-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2,5-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the dimethylphenyl group.
1-BENZYL-6-CYCLOPROPYL-N~4~-(2-METHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Contains a monomethylphenyl group instead of a dimethylphenyl group.
Uniqueness
The presence of the dimethylphenyl group in 1-BENZYL-6-CYCLOPROPYL-N~4~-(2,5-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE contributes to its unique chemical and biological properties, differentiating it from similar compounds. This structural feature may enhance its binding affinity to specific targets or alter its reactivity in chemical reactions.
Properties
Molecular Formula |
C26H26N4O |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-N-(2,5-dimethylphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O/c1-16-9-10-17(2)22(13-16)28-26(31)21-14-23(20-11-12-20)27-25-24(21)18(3)29-30(25)15-19-7-5-4-6-8-19/h4-10,13-14,20H,11-12,15H2,1-3H3,(H,28,31) |
InChI Key |
WTIHEDSGSOCCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.